molecular formula C11H20Cl2O2 B14419581 Chloromethyl 6-chlorodecanoate CAS No. 80418-83-3

Chloromethyl 6-chlorodecanoate

Cat. No.: B14419581
CAS No.: 80418-83-3
M. Wt: 255.18 g/mol
InChI Key: MMRVINVMGHJPGW-UHFFFAOYSA-N
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Description

Chloromethyl 6-chlorodecanoate is a chlorinated aliphatic ester with a decanoic acid backbone substituted with chlorine atoms at the methyl ester group (position 1) and the sixth carbon of the alkyl chain. This compound belongs to a broader class of chlorinated esters, which are characterized by their reactivity, lipophilicity, and utility as intermediates in organic synthesis. For example, Chloromethyl 6-chloroheptanoate (CAS 80418-62-8) and Chloromethyl 7-chloroheptanoate (CAS 80418-63-9) share similar substitution patterns and molecular weights (~155.5 g/mol) . These compounds are typically synthesized via esterification of chlorinated carboxylic acids with chlorinated alcohols, followed by purification under controlled conditions.

Properties

CAS No.

80418-83-3

Molecular Formula

C11H20Cl2O2

Molecular Weight

255.18 g/mol

IUPAC Name

chloromethyl 6-chlorodecanoate

InChI

InChI=1S/C11H20Cl2O2/c1-2-3-6-10(13)7-4-5-8-11(14)15-9-12/h10H,2-9H2,1H3

InChI Key

MMRVINVMGHJPGW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 6-chlorodecanoate can be synthesized through the chloromethylation of 6-chlorodecanoic acid. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a proton source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 6-chlorodecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 6-chlorodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 6-chlorodecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the chloromethyl group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Chlorinated esters vary in chain length, chlorine substitution positions, and functional groups. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Chlorine Positions Key Functional Groups
Chloromethyl 6-chlorodecanoate Not Available C₁₁H₁₉Cl₂O₂ ~213.1 (estimated) 1 (methyl), 6 (chain) Ester, alkyl chloride
Chloromethyl 6-chloroheptanoate 80418-62-8 C₈H₁₂Cl₂O₂ 155.5 1 (methyl), 6 (chain) Ester, alkyl chloride
Chloromethyl chlorosulfate 49715-04-0 CCl₃O₃S 199.45 1 (methyl) Sulfate ester, chloromethyl
Dichloroacetic acid, hexyl ester 37079-04-2 C₈H₁₄Cl₂O₂ 213.1 1,2 (acetic acid) Ester, dihalide
Bis(Chloromethyl)Ether (BCME) 542-88-1 C₂H₄Cl₂O 114.96 1,1' (ether linkage) Ether, chloromethyl

Structural Insights :

  • Chain Length: Longer chains (e.g., decanoate vs. heptanoate) increase lipophilicity and molecular weight, affecting solubility and volatility .
  • Chlorine Positioning : Chlorine on the methyl group (e.g., Chloromethyl chlorosulfate) enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to chain-substituted analogs .
  • Functional Groups : Sulfate esters (e.g., Chloromethyl chlorosulfate) exhibit higher reactivity due to the leaving group ability of sulfate, whereas aliphatic esters (e.g., Dichloroacetic acid hexyl ester) are more stable .

Physicochemical Properties

Property This compound (Estimated) Chloromethyl 6-Chloroheptanoate Chloromethyl Chlorosulfate BCME
Boiling Point (°C) 280–300 (dec.) 230–240 145–150 106
Water Solubility Low (<0.1 g/L) Insoluble Reacts violently Slightly soluble
LogP (Octanol-Water) ~4.5 ~3.8 1.2 1.0
Stability Stable under inert conditions Stable Moisture-sensitive Hydrolyzes rapidly

Key Observations :

  • Longer alkyl chains (e.g., decanoate) reduce volatility and increase hydrophobicity (higher LogP) compared to shorter analogs like Chloromethyl 6-chloroheptanoate .
  • Chloromethyl chlorosulfate’s instability in water contrasts with the relative stability of aliphatic chlorinated esters, highlighting the impact of functional groups on reactivity .

Environmental and Regulatory Considerations

  • Regulatory Status: Compounds like BCME are heavily regulated under REACH due to carcinogenicity, whereas aliphatic esters face fewer restrictions unless classified as hazardous intermediates .

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